molecular formula C9H5F3N2O2 B1455430 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde CAS No. 1082040-40-1

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Cat. No.: B1455430
CAS No.: 1082040-40-1
M. Wt: 230.14 g/mol
InChI Key: INGWPRMAFXVFSF-UHFFFAOYSA-N
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Description

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a chemical compound that features a trifluoromethoxy group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the trifluoromethoxylation of indazole derivatives using reagents such as trifluoromethyl ethers

Industrial Production Methods

Industrial production methods for this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized indazole derivatives. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazole derivatives, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism by which 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted indazoles and related fluorinated compounds. Examples include:

  • 5-(trifluoromethoxy)isatin
  • Trifluoromethyl ethers

Uniqueness

What sets 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde apart is its unique combination of the trifluoromethoxy group and the indazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for use in various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

5-(trifluoromethoxy)-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(4-15)14-13-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGWPRMAFXVFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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